molecular formula C19H20O3D4 B602637 2-Methoxyestrone-1,4,16,16-d4 CAS No. 949885-90-9

2-Methoxyestrone-1,4,16,16-d4

Cat. No.: B602637
CAS No.: 949885-90-9
M. Wt: 304.42
InChI Key:
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Description

2-Methoxyestrone-1,4,16,16-d4 is a deuterated form of 2-methoxyestrone, a natural estrogen hormone found in the human body. This compound is often used in scientific research due to its stable isotope labeling, which aids in various analytical and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyestrone-1,4,16,16-d4 typically involves the deuteration of 2-methoxyestrone. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms at the specified positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound with high isotopic purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyestrone-1,4,16,16-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various methoxyestrone derivatives, which are useful intermediates in the synthesis of more complex estrogen analogs .

Mechanism of Action

2-Methoxyestrone-1,4,16,16-d4 exerts its effects by interacting with estrogen receptors in the body. It mimics the action of natural estrogens, binding to estrogen receptors and modulating gene expression. This interaction influences various physiological processes, including cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyestrone-1,4,16,16-d4 is unique due to its stable isotope labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification and tracing of metabolic pathways are essential .

Properties

IUPAC Name

(8R,9S,13S,14S)-1,4,6-trideuterio-3-deuteriooxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i3D,9D,10D/hD/t3?,12-,13+,15-,19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEUWNKSCXYKBU-NZTFOOEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1C[C@@H]2[C@H](CC[C@]3([C@H]2CCC3=O)C)C4=C(C(=C(C(=C14)[2H])O[2H])OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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